

# mechanism of Acetonyltriphenylphosphonium chloride formation

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## Compound of Interest

Compound Name: *Acetonyltriphenylphosphonium chloride*

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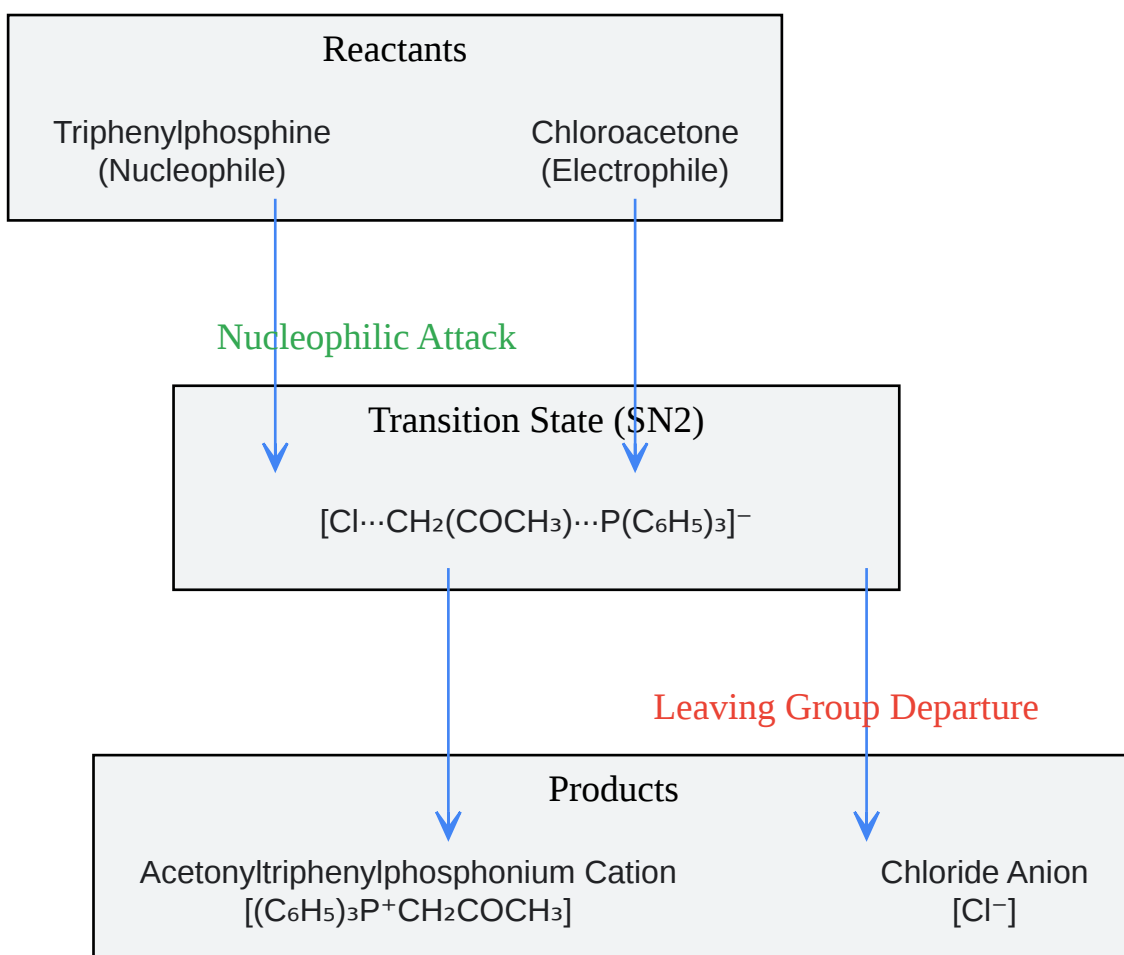
An in-depth technical guide on the formation of **Acetonyltriphenylphosphonium chloride**, a key intermediate in organic synthesis, particularly as a precursor to Wittig reagents. This document outlines the core reaction mechanism, provides detailed experimental protocols, and presents relevant quantitative data for researchers, scientists, and professionals in drug development.

## Core Mechanism of Formation

The formation of **Acetonyltriphenylphosphonium chloride** is a classic example of the synthesis of a phosphonium salt. The reaction proceeds via a bimolecular nucleophilic substitution (S<sub>N</sub>2) mechanism.<sup>[1][2]</sup> In this reaction, triphenylphosphine ((C<sub>6</sub>H<sub>5</sub>)<sub>3</sub>P) acts as a potent nucleophile. The phosphorus atom, with its available lone pair of electrons, attacks the electrophilic carbon atom of chloroacetone (CH<sub>3</sub>COCH<sub>2</sub>Cl) that is bonded to the chlorine atom.<sup>[2]</sup>

This nucleophilic attack occurs in a single, concerted step where the phosphorus-carbon bond forms simultaneously as the carbon-chlorine bond breaks.<sup>[3]</sup> The chloride ion is displaced as a leaving group, resulting in the formation of the quaternary phosphonium salt,

**Acetonyltriphenylphosphonium chloride**.<sup>[2][3]</sup> The phosphorus atom in the resulting salt bears a positive formal charge, and the chloride ion serves as the counter-ion.<sup>[2]</sup> This type of reaction is highly efficient for primary alkyl halides like chloroacetone.<sup>[1][2]</sup>



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**Diagram 1:** Reaction mechanism for **Acetonyltriphenylphosphonium chloride** formation.

## Experimental Protocols for Synthesis

The synthesis of **Acetonyltriphenylphosphonium chloride** is a well-established procedure in organic chemistry. Below is a detailed protocol based on a common synthetic method.<sup>[4]</sup>

**Objective:** To synthesize **Acetonyltriphenylphosphonium chloride** from triphenylphosphine and chloroacetone.

**Materials:**

- Triphenylphosphine (55 g)

- Chloroacetone (15.5 mL)
- Chloroform (165 mL)
- Diethyl ether (1.65 L)
- 10% aqueous sodium carbonate solution (for subsequent ylide formation, if desired)[4]

Equipment:

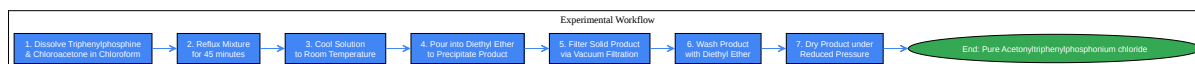
- Round-bottom flask with reflux condenser
- Heating mantle
- Magnetic stirrer
- Vacuum filtration apparatus (e.g., Büchner funnel)
- Beakers and graduated cylinders
- Drying oven or vacuum desiccator

Procedure:

- Reaction Setup: In a round-bottom flask, combine 55 g of triphenylphosphine, 15.5 mL of chloroacetone, and 165 mL of chloroform.[4]
- Reflux: Heat the solution to reflux and maintain it for 45 minutes with stirring.[4]
- Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature (approximately 20°C).[4]
- Isolation: Pour the cooled chloroform solution into 1.65 liters of diethyl ether. This will cause the **Acetonyltriphenylphosphonium chloride** salt to precipitate out of the solution.[4]
- Filtration and Washing: Collect the solid product by vacuum filtration. Wash the recovered precipitate with diethyl ether to remove any unreacted starting materials or impurities.[4]

- Drying: Dry the final product under reduced pressure to obtain pure **Acetonyltriphenylphosphonium chloride**.<sup>[4]</sup>

The following workflow diagram illustrates the key steps in the synthesis.



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**Diagram 2:** Experimental workflow for the synthesis of **Acetonyltriphenylphosphonium chloride**.

## Quantitative Data and Characterization

The following table summarizes key quantitative data from the experimental protocol and physical properties of the final product.

Parameter	Value	Reference
Reactants		
Triphenylphosphine	55 g	[4]
Chloroacetone	15.5 mL	[4]
Solvents		
Chloroform (Reaction)	165 mL	[4]
Diethyl Ether (Precipitation)	1.65 L	[4]
Reaction Conditions		
Time	45 minutes	[4]
Temperature	Reflux	[4]
Product Yield & Properties		
Yield of Crude Product	26.9 g	[4]
Molecular Formula	C <sub>21</sub> H <sub>20</sub> ClOP	[5]
Molecular Weight	354.81 g/mol	[5]
Melting Point	243-245 °C	
Appearance	White powder/solid	[6]

Note: The referenced procedure also describes the subsequent conversion of the phosphonium salt to its corresponding ylide (acetonilydenetriphenylphosphorane) using a sodium carbonate solution, which yielded 16 g of the purified ylide.[4]

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